molecular formula C10H16O2 B14564637 tert-Butyl 3-methylpenta-2,4-dienoate CAS No. 61685-12-9

tert-Butyl 3-methylpenta-2,4-dienoate

Cat. No.: B14564637
CAS No.: 61685-12-9
M. Wt: 168.23 g/mol
InChI Key: KHKFJWWKHUONSJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-methylpenta-2,4-dienoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 3-methylpenta-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylpenta-2,4-dienoate typically involves the esterification of 3-methylpenta-2,4-dienoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methylpenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-methylpenta-2,4-dienoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.

Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.

Industry: In the industrial sector, this compound can be used as a solvent or as an additive in the formulation of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methylpenta-2,4-dienoate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The pathways involved in these reactions typically include the formation of tetrahedral intermediates and subsequent breakdown to yield the final products.

Comparison with Similar Compounds

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    Methyl 3-methylpenta-2,4-dienoate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    Ethyl 3-methylpenta-2,4-dienoate: Similar structure but with an ethyl ester group.

Uniqueness: tert-Butyl 3-methylpenta-2,4-dienoate is unique due to the presence of both a tert-butyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and industrial uses.

Properties

CAS No.

61685-12-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl 3-methylpenta-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-6-8(2)7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3

InChI Key

KHKFJWWKHUONSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)C=C

Origin of Product

United States

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